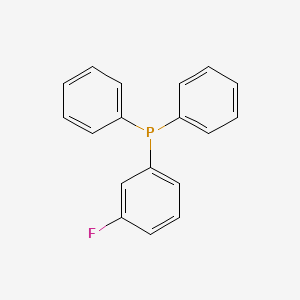
Phosphine, (3-fluorophenyl)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, (3-fluorophenyl)diphenyl- is an organophosphorus compound with the molecular formula C18H14FOP It is a derivative of phosphine where the phosphorus atom is bonded to one 3-fluorophenyl group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (3-fluorophenyl)diphenyl- typically involves the reaction of 3-fluorophenylmagnesium bromide with diphenylphosphine chloride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
3-Fluorophenylmagnesium bromide+Diphenylphosphine chloride→Phosphine, (3-fluorophenyl)diphenyl-+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, (3-fluorophenyl)diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Addition: The compound can add to activated alkenes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Addition: Activated alkenes and catalysts such as palladium complexes are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated phosphines.
Addition: Phosphine-alkene adducts.
Aplicaciones Científicas De Investigación
Phosphine, (3-fluorophenyl)diphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including flame retardants and polymers.
Mecanismo De Acción
The mechanism by which phosphine, (3-fluorophenyl)diphenyl- exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. The molecular targets and pathways involved include:
Coordination to Metal Centers: The phosphorus atom coordinates to transition metals, forming complexes that can activate substrates for chemical reactions.
Electron Donation: The compound can donate electron density to the metal center, stabilizing reactive intermediates.
Comparación Con Compuestos Similares
Phosphine, (3-fluorophenyl)diphenyl- can be compared to other similar compounds, such as:
Diphenylphosphine: Lacks the fluorine substituent, resulting in different electronic properties.
Tris(3-fluorophenyl)phosphine: Contains three 3-fluorophenyl groups, leading to increased steric hindrance and different reactivity.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Contains a benzyl group and a phosphine oxide moiety, offering different applications in flame retardancy and dielectric materials.
The uniqueness of phosphine, (3-fluorophenyl)diphenyl- lies in its specific electronic and steric properties, which make it a valuable ligand in catalysis and a versatile building block in organic synthesis.
Propiedades
Número CAS |
21388-29-4 |
|---|---|
Fórmula molecular |
C18H14FP |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
(3-fluorophenyl)-diphenylphosphane |
InChI |
InChI=1S/C18H14FP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
Clave InChI |
VVTPGMKFNKYMSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


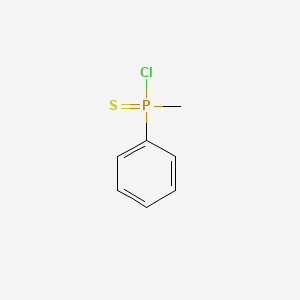
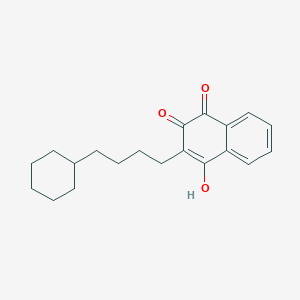

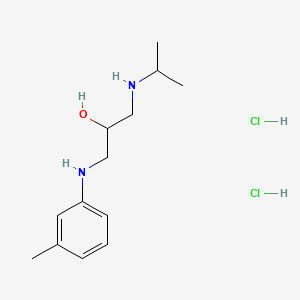
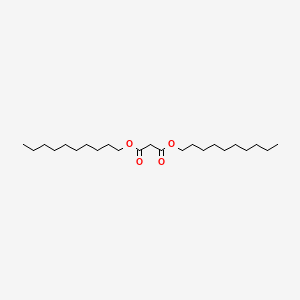
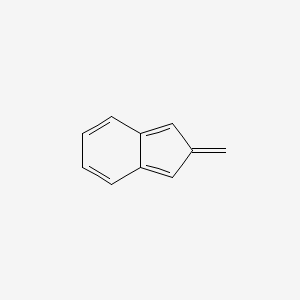
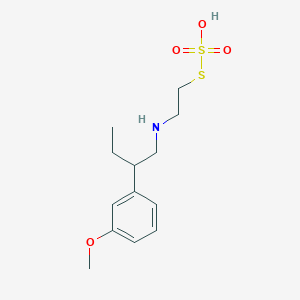
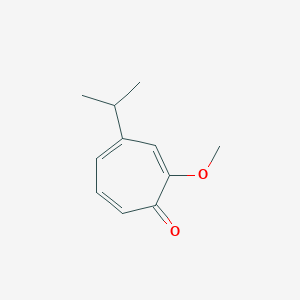
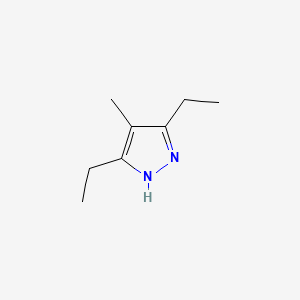
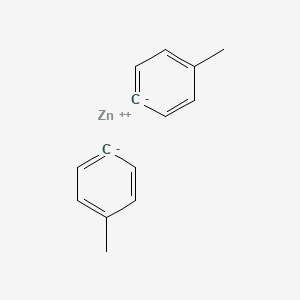
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
